LY2228820, also known as Ralimetinib Mesylate, is a trisubstituted imidazole derivative developed by Eli Lilly and Company []. It acts as a potent and selective, ATP-competitive inhibitor of the α- and β-isoforms of p38 mitogen-activated protein kinase (p38 MAPK) [, , , ]. In scientific research, LY2228820 serves as a valuable tool to investigate the role of p38 MAPK in various biological processes, including inflammation, angiogenesis, and tumorigenesis [, , , , , , , , , , , , , , , , , , , , , ].
LY2228820 is derived from extensive medicinal chemistry efforts aimed at developing selective p38 MAPK inhibitors. Its classification as an antineoplastic agent highlights its potential use in cancer therapies, particularly in targeting tumor-associated signaling pathways that contribute to malignancy . The compound has been characterized through various biochemical assays and structural analyses, confirming its efficacy in inhibiting key signaling pathways involved in tumor progression .
The synthesis of LY2228820 involves multiple steps that utilize various chemical reactions to construct the imidazole framework and introduce substituents that enhance its biological activity. Key methods include:
The final product is purified through high-performance liquid chromatography (HPLC), ensuring a purity level of at least 95% .
The molecular structure of LY2228820 features a trisubstituted imidazole core, which is essential for its interaction with p38 MAPK. The crystal structure has been determined using X-ray crystallography, revealing specific spatial arrangements that facilitate binding to the target enzyme. Key structural parameters include:
LY2228820 undergoes several chemical reactions during its synthesis, including:
These reactions are carefully controlled to maintain high yields and purity.
LY2228820 exerts its pharmacological effects primarily through inhibition of p38 MAPK signaling pathways. The mechanism involves:
Data from in vivo studies indicate significant tumor growth delay when administered at effective doses.
LY2228820 exhibits several notable physical and chemical properties:
These properties are essential for developing effective drug formulations.
LY2228820 holds promise in various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2